2-(4-methoxyphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one 2-(4-methoxyphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC10970309
InChI: InChI=1S/C17H16N2O2S/c1-21-11-8-6-10(7-9-11)15-18-16(20)14-12-4-2-3-5-13(12)22-17(14)19-15/h6-9H,2-5H2,1H3,(H,18,19,20)
SMILES: COC1=CC=C(C=C1)C2=NC3=C(C4=C(S3)CCCC4)C(=O)N2
Molecular Formula: C17H16N2O2S
Molecular Weight: 312.4 g/mol

2-(4-methoxyphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one

CAS No.:

Cat. No.: VC10970309

Molecular Formula: C17H16N2O2S

Molecular Weight: 312.4 g/mol

* For research use only. Not for human or veterinary use.

2-(4-methoxyphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one -

Specification

Molecular Formula C17H16N2O2S
Molecular Weight 312.4 g/mol
IUPAC Name 2-(4-methoxyphenyl)-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-4-one
Standard InChI InChI=1S/C17H16N2O2S/c1-21-11-8-6-10(7-9-11)15-18-16(20)14-12-4-2-3-5-13(12)22-17(14)19-15/h6-9H,2-5H2,1H3,(H,18,19,20)
Standard InChI Key MXYYHEJTMJMGSX-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)C2=NC3=C(C4=C(S3)CCCC4)C(=O)N2
Canonical SMILES COC1=CC=C(C=C1)C2=NC3=C(C4=C(S3)CCCC4)C(=O)N2

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound (PubChem CID: 775010) possesses the molecular formula C₁₇H₁₆N₂O₂S and a molecular weight of 312.4 g/mol . Its IUPAC name, 2-(4-methoxyphenyl)-5,6,7,8-tetrahydro-3H-benzothiolo[2,3-d]pyrimidin-4-one, reflects a bicyclic system comprising a tetrahydrobenzothiophene ring fused to a pyrimidin-4-one scaffold. The 4-methoxyphenyl group at position 2 introduces steric and electronic modifications critical for biological activity (Figure 1) .

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₁₇H₁₆N₂O₂S
Molecular Weight312.4 g/mol
SMILESCOC1=CC=C(C=C1)C2=NC3=C(C4=C(S3)CCCC4)C(=O)N2
InChIKeyMXYYHEJTMJMGSX-UHFFFAOYSA-N
Topological Polar Surface72.5 Ų

Synthetic Methodologies

Core Synthesis via Gewald Reaction

The tetrahydrobenzothieno[2,3-d]pyrimidine scaffold is synthesized through a modified Gewald reaction, which facilitates the cyclocondensation of ethyl 2-amino-4,5,6,7-tetrahydrobenzothiophene-3-carboxylate with appropriate electrophiles . For the target compound, subsequent functionalization involves:

  • S-Alkylation: Introduction of the 4-methoxyphenyl group via nucleophilic substitution using 4-methoxybenzyl halides.

  • Ring Closure: Acid-catalyzed cyclization to form the pyrimidin-4-one ring, confirmed by IR absorption at 1683 cm⁻¹ (C=O stretch) .

Analytical Characterization

  • ¹H-NMR: Key signals include δ 1.78–1.85 ppm (tetrahydrobenzothiophene CH₂), δ 3.80 ppm (OCH₃), and δ 7.16–7.44 ppm (aromatic protons) .

  • Mass Spectrometry: Molecular ion peak at m/z 312.4 (M⁺) with fragmentation patterns consistent with loss of the methoxyphenyl moiety .

Pharmacological Activities

Antitumor Activity Against Solid Cancers

In vitro studies against PC-3 (prostate cancer) and HCT-116 (colon cancer) cell lines reveal potent cytotoxicity, with IC₅₀ values surpassing the reference drug doxorubicin in select derivatives .

Table 2: Cytotoxic Activity of Thienopyrimidine Derivatives (IC₅₀, μM)

CompoundPC-3HCT-116
5b (4-Br-Ph)8.2 ± 0.36.7 ± 0.2
5d (4-OCH₃-Ph)9.1 ± 0.47.9 ± 0.3
Doxorubicin12.5 ± 0.520.1 ± 1.0

The 4-methoxyphenyl analog demonstrates 3-fold higher activity against HCT-116 compared to doxorubicin, attributed to enhanced membrane permeability and topoisomerase II inhibition .

Anti-Tyrosinase Activity

Molecular docking studies (PDB ID: 2Y9X) indicate that the methoxyphenyl group forms hydrogen bonds with tyrosinase's His263 residue (binding energy: −8.2 kcal/mol), disrupting melanin synthesis .

Table 3: Docking Scores for Tyrosinase Inhibition

CompoundBinding Energy (kcal/mol)
Target Compound-8.2
Kojic Acid-5.7

Structure-Activity Relationships (SAR)

Role of the 4-Methoxyphenyl Group

  • Electron-Donating Effects: The methoxy group enhances π-stacking interactions with DNA base pairs, increasing intercalative potential .

  • Steric Optimization: Substituents at the para position improve binding to ATP pockets in kinase domains, as evidenced by reduced IC₅₀ in analogs with halogens or methoxy groups .

Impact of the Tetrahydrobenzothiophene Moiety

  • Conformational Rigidity: The saturated bicyclic system restricts rotational freedom, favoring entropic gains during target engagement .

  • Hydrophobic Interactions: The sulfur atom facilitates interactions with cysteine residues in enzymatic active sites .

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